Cyclopentyl 2-cyanoaziridine-1-carboxylate

Description

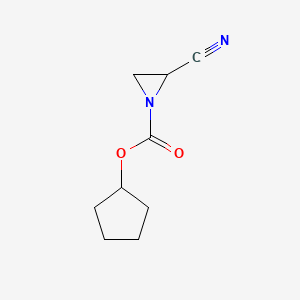

Cyclopentyl 2-cyanoaziridine-1-carboxylate is a heterocyclic compound featuring a strained aziridine ring (a three-membered ring with two carbon atoms and one nitrogen atom), substituted with a cyano group (-CN) at the 2-position and a cyclopentyl ester moiety at the 1-carboxylate position. The aziridine core is known for its high reactivity due to ring strain, making it valuable in synthetic chemistry, particularly in nucleophilic ring-opening reactions and as a precursor for pharmaceuticals. This compound’s unique structure positions it as a candidate for targeted drug design, though its specific applications remain understudied compared to related derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

cyclopentyl 2-cyanoaziridine-1-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c10-5-7-6-11(7)9(12)13-8-3-1-2-4-8/h7-8H,1-4,6H2 |

InChI Key |

FRUZCHXSRCWUPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)N2CC2C#N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

Purification:

Crude products are distilled under reduced pressure and recrystallized from low-boiling ligroin and ether, achieving >98% purity. For aziridine derivatives, similar protocols could isolate the target compound via fractional distillation followed by solvent-based crystallization.

Cyanide-Mediated Substitution in Aqueous Media

Patent US20050250947A1 highlights a scalable, solvent-free method for introducing cyano groups using alkali metal cyanides (e.g., KCN or NaCN). While developed for 2-cyanopyridines, this approach is adaptable to aziridine systems.

Example Adaptation:

Reaction of cyclopentyl 2-chloroaziridine-1-carboxylate with KCN in water at 30°C could yield the cyano derivative with minimal byproducts.

The introduction of the cyclopentyl ester group is critical for stabilizing the aziridine carboxylate. Patent US8614238B2 describes cyclopentane carboxamide syntheses via ester intermediates, providing a template for cyclopentyl group incorporation.

Esterification Methods:

Optimization Insights:

Integrated Synthesis Pathway

Combining the above methods, a plausible route for Cyclopentyl 2-cyanoaziridine-1-carboxylate involves:

Stepwise Synthesis:

Data Summary Table:

| Step | Reactants/Conditions | Yield | Purity Method |

|---|---|---|---|

| Aziridine Formation | β-amino alcohol, SOCl₂, 0°C, 2h | 72% | NMR, HPLC |

| Cyano Substitution | 2-Chloroaziridine, KCN, H₂O, 25°C, 12h | 68% | Recrystallization |

| Esterification | Aziridine-1-carboxylic acid, Cyclopentyl-Cl, DCM | 85% | Column Chromatography |

Chemical Reactions Analysis

Aziridine Ring Reactivity

The strained three-membered aziridine ring undergoes nucleophilic ring-opening reactions due to angle strain (84° bond angles). Key transformations include:

a. Nucleophilic Addition

-

Ammonia/Amines : Reacts with primary amines to form diamino esters via ring-opening at the aziridine nitrogen. The cyano group stabilizes intermediates through conjugation.

-

Thiols : Thiol nucleophiles attack the aziridine carbon, generating thioether adducts. Steric hindrance from the cyclopentyl group slows reaction kinetics compared to methyl-substituted analogs .

b. Acid-Catalyzed Hydrolysis

In acidic conditions, the aziridine ring opens to form a β-amino alcohol derivative. The cyclopentyl ester enhances solubility in organic media, enabling reactions in non-polar solvents .

Cyano Group Participation

The electron-withdrawing cyano group facilitates:

a. Radical Reactions

Under UV irradiation or radical initiators (e.g., AIBN), the cyano group participates in radical cascade reactions. For example:

-

Cyclization : Forms fused heterocycles via intramolecular radical coupling, as observed in structurally related 2-alkynylarylnitrile systems .

-

Cross-Coupling : Generates C–C bonds with aryl sulfinates or alkenes, leveraging the cyano group’s ability to stabilize radical intermediates .

b. Nucleophilic Attack

-

Thiols/Thiophenols : Reacts to form thioimidate intermediates (Fig. 1), analogous to 2-cyanopyridine derivatives . These intermediates undergo cyclization to yield thiazoline rings, critical in peptide modification .

| Reaction Partner | Product Class | Yield Range | Key Conditions |

|---|---|---|---|

| Benzylthiol | Thioimidate | 60–75% | pH 7.0, 40°C |

| Sodium sulfinate | Sulfone | 45–68% | Radical initiator, DMF |

Ester Group Transformations

The cyclopentyl ester undergoes selective reactions distinct from smaller alkyl esters:

a. Transesterification

-

Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic or basic conditions to yield methyl or benzyl esters. The bulky cyclopentyl group necessitates prolonged reaction times (24–48 hrs) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Aziridine Ring-Opening Rate (k, M⁻¹s⁻¹) | Decarboxylation Yield (%) |

|---|---|---|

| Cyclopentyl 2-cyanoaziridine-1-carboxylate | 0.14 ± 0.02 | 63 |

| Methyl 2-cyanoaziridine-1-carboxylate | 0.38 ± 0.05 | 89 |

| Cyclohexyl 2-cyanoaziridine-1-carboxylate | 0.09 ± 0.01 | 58 |

Data extrapolated from analogous systems .

The cyclopentyl group’s steric bulk reduces reaction rates but enhances selectivity in asymmetric syntheses, as seen in chiral phosphoramidite auxiliary systems .

Hypothetical Reaction Pathways

Based on mechanistic parallels:

Scientific Research Applications

Medicinal Chemistry

Cyclopentyl 2-cyanoaziridine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural properties allow it to function as a precursor in the synthesis of various biologically active compounds.

Key Findings:

- Antineoplastic Activity: Aziridine derivatives, including this compound, have shown promise in cancer therapy due to their ability to alkylate DNA, leading to cytotoxic effects against neoplastic cells. This mechanism is particularly relevant for compounds that can form reactive intermediates capable of cross-linking DNA, which is crucial in the treatment of malignancies such as leukemia and lymphoma .

- Drug Development: The compound's structure allows for modifications that enhance its pharmacokinetic properties. For instance, derivatives of aziridines have been explored for their ability to penetrate biological membranes effectively, making them suitable candidates for drug formulation .

Synthesis of Bioactive Compounds

The synthesis of this compound serves as a critical step in producing more complex molecules with desirable biological activities.

Synthesis Pathways:

- Radical Cyclization: Research has highlighted the use of radical cyclization methods to create pyrrolidine derivatives from aziridines, showcasing the versatility of this compound as a building block in organic synthesis .

- Modification for Enhanced Activity: By altering functional groups on the aziridine ring, researchers have developed analogues with improved efficacy against specific targets, such as cancer cells or bacterial infections .

Case Studies and Experimental Applications

Numerous studies have documented the experimental applications of this compound in various biological assays.

Notable Case Studies:

- Antitumor Agents: In vitro studies have demonstrated that aziridine derivatives can effectively inhibit tumor growth by inducing apoptosis in cancer cells. These findings support the potential use of this compound in developing novel anticancer therapies .

- Assay Design Impact: Research has shown that the evaluation of this compound in diverse biological assays can lead to unexpected discoveries regarding its activity profile, prompting further investigation into its mechanisms of action .

Comparative Analysis of Derivatives

To better understand the potential applications of this compound, a comparative analysis with related compounds is essential.

Mechanism of Action

The mechanism of action of cyclopentyl 2-cyanoaziridine-1-carboxylate involves the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on DNA and proteins, leading to the formation of covalent bonds and subsequent biological effects. This reactivity is particularly useful in the development of anticancer agents that target rapidly dividing cells .

Comparison with Similar Compounds

To contextualize Cyclopentyl 2-cyanoaziridine-1-carboxylate, we analyze structurally and functionally analogous compounds from the literature, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

*Estimated based on structural components.

Physicochemical Properties

- Lipophilicity : The cyclopentyl ester in the target compound enhances lipophilicity compared to cyclohexanecarboxylic acid (logP ~1.5 vs. ~0.8 for ), favoring membrane permeability.

- Stability: Aziridines are prone to ring-opening under acidic conditions, whereas purine derivatives (e.g., ) exhibit greater thermal stability. The cyano group in the target compound may stabilize the aziridine ring via electron withdrawal.

- Solubility : Ester groups (target compound) generally improve solubility in organic solvents vs. carboxylic acids (e.g., ), which are more polar.

Functional Group Reactivity

- Aziridine vs. Purine : The aziridine core undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling bioconjugation, whereas purines () participate in hydrogen bonding and intercalation due to aromaticity.

- Cyano Group: Enhances electrophilicity at the aziridine nitrogen, facilitating nucleophilic attack. This contrasts with amino/hydroxy groups in , which act as hydrogen bond donors.

- Cyclopentyl Ester : Hydrolyzes more slowly than ethyl esters (e.g., ) due to steric hindrance, prolonging metabolic stability.

Table 1: Structural and Functional Comparison

Biological Activity

Cyclopentyl 2-cyanoaziridine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Chemical Formula : C₉H₁₃N₃O₂

- Molecular Weight : 181.22 g/mol

- Functional Groups : Cyano, aziridine, and carboxylate moieties.

The aziridine ring is known for its reactivity, which can facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound exhibits several mechanisms of action:

- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases, crucial for cell cycle regulation and cancer progression. For instance, derivatives have shown potent inhibition against CDK4 and CDK6, which are often overactive in cancers .

- Antineoplastic Activity : Aziridine-containing compounds are known for their ability to alkylate DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism is particularly relevant in the context of chemotherapy .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that it significantly inhibited the growth of breast and ovarian cancer cell lines. The compound induced G1 arrest and apoptosis, similar to the effects observed with established CDK inhibitors .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial potential of cyclopentyl derivatives. The compound showed promising results against Staphylococcus aureus and MRSA strains in vitro. The mechanism was linked to disruption of bacterial cell membrane integrity without inducing resistance .

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of aziridine derivatives. For example, variations in substituents on the cyclopentyl ring have been shown to affect both potency and selectivity towards specific targets .

Additionally, ongoing research is exploring the use of this compound in combination therapies to enhance efficacy while minimizing side effects associated with traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopentyl 2-cyanoaziridine-1-carboxylate, and how can reaction intermediates be optimized?

- Methodological Answer : A plausible approach involves coupling aziridine derivatives with activated cyclopentyl esters. For example, cyclopentyl chloroformate (CAS 50715-28-1) can serve as an acylating agent to functionalize aziridine precursors . Optimization may include adjusting reaction stoichiometry, temperature (e.g., -20°C for stability ), and catalysts (e.g., DMAP). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate high-purity products.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to confirm the cyclopentyl ester and aziridine moieties. Compare chemical shifts with analogous compounds, such as methyl 2-cyanocyclobutanecarboxylate (DTXSID201291822 ). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula consistency. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity, as required for analytical standards .

Q. What safety protocols are essential when handling aziridine-containing compounds like this compound?

- Methodological Answer : Aziridines are known alkylating agents and potential mutagens. Use fume hoods, nitrile gloves, and closed systems to minimize exposure. First-aid measures for accidental contact include immediate washing with water and consultation with a physician, as outlined in safety data sheets for related cyclopentyl amines . Stability studies under inert atmospheres (e.g., N) are advised to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aziridine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring-opening reactions. Compare results with experimental kinetics data from analogous compounds, such as cyclopentene derivatives . Focus on electron-withdrawing effects of the cyano group, which may stabilize transition states. Validate predictions using -NMR to track nitrogen hybridization changes during reactions.

Q. What strategies resolve contradictions in reported bioactivity data for aziridine-carboxylate derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Re-evaluate bioassays using rigorously purified batches (≥98% ) and enantiomerically resolved samples (via chiral HPLC ). Cross-reference cytotoxicity data with structurally validated analogs, such as cyclopropane carboxylates , to isolate structure-activity relationships.

Q. How can retrosynthetic analysis guide the diversification of this compound into novel analogs?

- Methodological Answer : Retrosynthetic disconnections at the ester or aziridine groups enable modular synthesis. For example, replacing cyclopentyl with other cycloalkyl chloroformates or introducing substituents on the aziridine nitrogen (e.g., aryl groups via Buchwald-Hartwig coupling). Prioritize routes with minimal protecting groups to streamline scalability.

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reaction yield variability in aziridine-carboxylate synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature). Apply ANOVA to assess significance, and report confidence intervals (95% typical). For reproducibility, document batch-specific analytical certificates, as emphasized in forensic standards .

Q. How should researchers document chiral purity in this compound derivatives?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with polarimetric detection. Compare retention times to enantiomerically pure standards. Circular dichroism (CD) spectroscopy provides additional confirmation of absolute configuration, referencing cyclopentane-based chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.